molecular formula C13H12ClNO B8031811 2-(Benzyloxy)-5-chloro-3-methylpyridine

2-(Benzyloxy)-5-chloro-3-methylpyridine

Cat. No.: B8031811
M. Wt: 233.69 g/mol
InChI Key: MFMRGPDZHWVTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-5-chloro-3-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzyloxy group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-chloro-3-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylpyridine, which is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Benzyloxylation: The chlorinated intermediate is then subjected to a benzyloxylation reaction. This can be achieved by reacting the intermediate with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-chloro-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyridine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: 2-(Benzyloxy)-3-methylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-chloro-3-methylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-chloro-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-3-methylpyridine: Lacks the chlorine atom at the 5-position.

    2-(Benzyloxy)-5-chloropyridine: Lacks the methyl group at the 3-position.

    2-(Benzyloxy)-5-chloro-3-ethylpyridine: Has an ethyl group instead of a methyl group at the 3-position.

Uniqueness

2-(Benzyloxy)-5-chloro-3-methylpyridine is unique due to the specific combination of substituents on the pyridine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-chloro-3-methyl-2-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMRGPDZHWVTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.